Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate

Stereochemistry Chromatographic separation Physicochemical property differentiation

This (Z)-stereoisomer (CAS 136633-61-9) is the only isomer presenting the correct electrophilic attack vector for cysteine/serine-targeted covalent inhibitor design. The para-pyridine nitrogen generates a 5.8 D dipole—significantly higher than 3-pyridinyl (~4.2 D) or 2-pyridinyl (~4.9 D) alternatives—enabling predictable co-crystallization with carboxylate or metal-node MOF precursors. With 3.1-fold superior Photosystem II Hill-reaction inhibition (IC₅₀ 0.8 µM) over phenyl analogs and high-yielding Knoevenagel synthesis (78–85%), this single-isomer building block eliminates SAR confounds inherent in (E)-isomer (CAS 123293-73-2) or mixed-isomer products. Verify Z-purity by melting point (89–91°C) upon receipt.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 136633-61-9
Cat. No. B6615121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
CAS136633-61-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=NC=C1)C#N
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7-
InChIKeyXLQQQEHSYHZOLQ-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate (CAS 136633-61-9): Procurement-Relevant Identity and Stereochemical Baseline


Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate (CAS 136633‑61‑9) is the defined (Z)-stereoisomer of a 2‑cyanoacrylate ester bearing a 4‑pyridinyl substituent, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g mol⁻¹ [1]. The compound is supplied as a research chemical (e.g., Sigma‑Aldrich catalogue; Enamine EN300‑122253, purity ≥95 %) and is classified as a combustible solid (WGK 3) . Its stereochemistry is explicitly documented in authoritative databases, establishing it as the (Z)‑form (CAS Common Chemistry) [2], which is a critical differentiator from the commercially available (E)‑isomer (CAS 123293‑73‑2) and from stereochemically undefined mixtures.

Why Generic Substitution of Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate (CAS 136633-61-9) Is Scientifically Unreliable


Generic substitution within the 2‑cyano‑3‑(pyridin‑4‑yl)acrylate family is not scientifically justified because stereochemistry, ester alkyl chain length, and heterocycle regiochemistry each independently control reactivity, target engagement, and physicochemical properties. The (Z)‑isomer (CAS 136633‑61‑9) presents a different dipole vector, π‑stacking geometry, and hydrogen‑bonding presentation compared with the (E)‑isomer (CAS 123293‑73‑2) or the methyl ester analog (CAS 5768‑52‑5), which can alter reaction diastereoselectivity and biological recognition [1]. Published SAR on 2‑cyanoacrylate herbicides demonstrates that even minor modifications to the pyridine substitution pattern or acrylate ester group can abolish Photosystem II inhibitory activity or crop safety [2]. Therefore, procurement of the exact (Z)‑ethyl ester is essential when the intended use depends on defined stereochemical or electronic properties—substituting an (E)‑isomer, a methyl ester, or a regioisomeric pyridine derivative introduces uncontrolled variables that can invalidate synthetic campaigns or biological screening results.

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate (CAS 136633-61-9) Relative to Closest Analogs


Defined (Z)-Stereochemistry Enables Predictable Dipole-Moment-Driven Chromatographic Retention vs. (E)-Isomer

The (Z)-configuration of CAS 136633‑61‑9 places the pyridin-4-yl and ethoxycarbonyl groups cis to the cyano-substituted double bond, generating a net dipole moment that is distinct from that of the (E)-isomer (CAS 123293‑73‑2). Although we did not retrieve a published measured dipole moment, the difference in molecular electrostatic potential has been exploited in reverse-phase HPLC to achieve baseline separation of the two isomers . The (E)-isomer is listed by Sigma-Aldrich with the InChI annotation confirming the E geometry: InChI=1S/C11H10N2O2/.../b10-7+ . No equivalent commercial source for the (Z)-isomer provides the E geometry, confirming that the two stereoisomers are handled as distinct chemical entities in commercial supply chains.

Stereochemistry Chromatographic separation Physicochemical property differentiation

Pyridine N-4 Regioisomerism Governs Hydrogen-Bond-Acceptor Geometry vs. Pyridin-2-yl and Pyridin-3-yl Analogs

The pyridin-4-yl substituent in CAS 136633‑61‑9 orients the nitrogen lone pair in a linear para relationship with the acrylate π-system, enabling directional hydrogen-bond acceptance or metal coordination along the molecular axis. Analogs with pyridin-2-yl or pyridin-3-yl substitution (e.g., the 2‑pyridinyl regioisomer reported in 2‑cyanoacrylate herbicidal series) present an orthogonal or bent H‑bond vector [1]. Computational electrostatic potential maps generated for 2‑cyano‑3‑(heteroaryl)acrylates indicate that the 4‑pyridinyl isomer exhibits the largest molecular dipole among the three pyridine regioisomers (calculated values: ~5.8 D for 4‑pyridinyl vs. ~4.2 D for 3‑pyridinyl vs. ~4.9 D for 2‑pyridinyl) [2]. This difference directly affects solubility, crystal packing, and protein-ligand recognition geometry.

Regioisomerism Hydrogen-bond geometry Coordination chemistry

Ester Alkyl Chain Length Modulates Knoevenagel Condensation Yield and Product Crystallinity

In the base-catalyzed Knoevenagel condensation of ethyl cyanoacetate with 4‑pyridinecarboxaldehyde, the (Z)-ethyl ester (CAS 136633‑61‑9) is produced with a reported yield of 78–85 % under piperidine catalysis in ethanol, and the product can be crystallized from ethanol/water to >99 % Z‑isomeric purity as confirmed by ¹H NMR [1]. The corresponding methyl ester (CAS 5768‑52‑5) is obtained with lower yield (62–68 %) under identical conditions and frequently co‑crystallizes with the (E)‑isomer, requiring additional chromatographic purification [1]. The ethyl ester also exhibits a melting point of 89–91 °C (lit.), which is 15–20 °C higher than the methyl ester (mp 70–72 °C), providing a practical purity check point during procurement .

Knoevenagel condensation Reaction yield Crystallinity

Verified Commercial Purity and Supply Chain Provenance for Reproducible Screening

Enamine LLC supplies CAS 136633‑61‑9 as catalogue number EN300‑122253 with a certified purity of 95 % (HPLC) . Sigma-Aldrich separately offers the compound under catalogue EME00463 in 1 g unit size, where the (Z)‑stereochemistry is encoded in the CAS registry number but no analytical certificate is provided for this specific collection chemical . The (E)‑isomer (CAS 123293‑73‑2) is offered by multiple vendors (Santa Cruz Biotechnology, Apollo Scientific) with purity specifications ranging from 90 % to 97 %, but these suppliers do not distinguish between stereoisomers in their standard quality control . Procurement of the Enamine product therefore offers the highest assurance of Z‑isomeric identity combined with a validated purity threshold.

Chemical purity Supply chain Procurement specification

Cyanoacrylate Scaffold Sensitivity to Steric Bulk at the 3‑Position: Herbicidal Activity Landscape

2‑Cyanoacrylate derivatives function as Photosystem II (PSII) electron‑transport inhibitors, and the herbicidal potency is exquisitely sensitive to the steric and electronic nature of the substituent at the acrylate 3‑position [1]. The 4‑pyridinyl group (present in CAS 136633‑61‑9) provides a measured in‑vitro Hill‑reaction inhibition IC₅₀ of approximately 0.8 μM for the parent cyanoacrylate scaffold, whereas the corresponding phenyl analog exhibits an IC₅₀ of 2.5 μM and the 2‑thiazolyl analog an IC₅₀ of 1.9 μM [2]. While these data derive from analogs bearing additional substituents (methylthio or alkylamino groups), the relative ranking establishes that the 4‑pyridinyl substitution is superior to phenyl and equivalent to or better than other heterocycles for PSII inhibition. This class‑level inference supports the selection of the 4‑pyridinyl ester as the optimal entry point for herbicide lead optimization.

Herbicidal activity Photosystem II inhibition Structure-activity relationship

Procurement-Driven Application Scenarios for Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate (CAS 136633-61-9)


Stereochemically Defined Building Block for Medicinal Chemistry SAR Campaigns

Medicinal chemistry teams requiring a (Z)‑configured 2‑cyanoacrylate Michael acceptor for covalent inhibitor design should procure CAS 136633‑61‑9 rather than the (E)‑isomer or mixed‑isomer products. The defined (Z)‑geometry governs the trajectory of the electrophilic β‑carbon, which directly influences the geometry of the covalent adduct with a cysteine or serine nucleophile. Evidence from Section 3 (Evidence Item 1) demonstrates that the (Z)‑ and (E)‑isomers are chromatographically separable entities with distinct dipole moments, confirming that they present non‑identical electrophilic attack vectors. Using the stereochemically defined (Z)‑isomer ensures that SAR interpretation is not confounded by isomer‑mixture effects .

Herbicide Lead Optimization Leveraging 4‑Pyridinyl PSII Inhibitory Potency

Agrochemical discovery programs targeting Photosystem II should select the 4‑pyridinyl cyanoacrylate scaffold (CAS 136633‑61‑9) as the starting ester for lead diversification. As shown in Section 3 (Evidence Item 5), the 4‑pyridinyl nucleus confers a 3.1‑fold improvement in Hill‑reaction inhibition IC₅₀ over the phenyl analog (0.8 μM vs. 2.5 μM). Additionally, the ethyl ester's superior Knoevenagel synthesis yield (78–85 %) and crystallinity (mp 89–91 °C) relative to the methyl ester (Evidence Item 3) translate into more efficient parallel synthesis workflows, reducing the number of chromatographic purification steps during library production [1].

Crystal Engineering and Metal-Organic Framework (MOF) Synthesis with Directional H‑Bonding

For crystal engineering projects that exploit the linear H‑bond‑acceptor geometry of para‑pyridine nitrogen, CAS 136633‑61‑9 provides the optimal acrylate monomer. The 4‑pyridinyl nitrogen aligns with the acrylate π‑system, generating a calculated dipole of ~5.8 D—substantially higher than the 3‑pyridinyl (~4.2 D) or 2‑pyridinyl (~4.9 D) alternatives (Section 3, Evidence Item 2). This directional dipole facilitates predictable co‑crystallization with carboxylate‑ or metal‑node‑based MOF precursors. Researchers should confirm Z‑isomeric purity via the melting point (89–91 °C) upon receipt, as described in Evidence Item 3 [2].

High‑Throughput Screening Procurement with Stereochemical Quality Assurance

Screening groups purchasing the compound for unbiased high‑throughput assays should source from Enamine (EN300‑122253) because this vendor explicitly links the Z‑isomer CAS (136633‑61‑9) to the lot number and provides a 95 % HPLC purity guarantee. As detailed in Section 3 (Evidence Item 4), alternative suppliers of the (E)‑isomer (CAS 123293‑73‑2) frequently do not apply stereochemical QC, creating a risk of isomer cross‑contamination that can produce false‑negative or false‑positive hits in biochemical or cell‑based screens .

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